molecular formula C27H24N2O3 B4739254 2-(3-{[(4-phenoxyphenyl)amino]methyl}phenoxy)-N-phenylacetamide

2-(3-{[(4-phenoxyphenyl)amino]methyl}phenoxy)-N-phenylacetamide

Cat. No. B4739254
M. Wt: 424.5 g/mol
InChI Key: AZYSINVXTSMYEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-{[(4-phenoxyphenyl)amino]methyl}phenoxy)-N-phenylacetamide, also known as PP2A inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PP2A inhibitor is a selective inhibitor of protein phosphatase 2A (PP2A), an enzyme that plays a crucial role in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis.

Mechanism of Action

2-(3-{[(4-phenoxyphenyl)amino]methyl}phenoxy)-N-phenylacetamide inhibitor works by selectively inhibiting the activity of 2-(3-{[(4-phenoxyphenyl)amino]methyl}phenoxy)-N-phenylacetamide, a serine/threonine phosphatase that plays a critical role in the regulation of various cellular processes. 2-(3-{[(4-phenoxyphenyl)amino]methyl}phenoxy)-N-phenylacetamide is involved in the dephosphorylation of several key proteins, including p53, c-Myc, and AKT, which are known to be dysregulated in cancer and other diseases. By inhibiting 2-(3-{[(4-phenoxyphenyl)amino]methyl}phenoxy)-N-phenylacetamide, 2-(3-{[(4-phenoxyphenyl)amino]methyl}phenoxy)-N-phenylacetamide inhibitor can modulate the activity of these proteins and induce cell death or inhibit cell proliferation.
Biochemical and Physiological Effects
2-(3-{[(4-phenoxyphenyl)amino]methyl}phenoxy)-N-phenylacetamide inhibitor has been shown to have several biochemical and physiological effects. In cancer cells, 2-(3-{[(4-phenoxyphenyl)amino]methyl}phenoxy)-N-phenylacetamide inhibitor induces apoptosis and inhibits cell proliferation by activating the p53 pathway and inhibiting the AKT pathway. In neurodegenerative disorders, 2-(3-{[(4-phenoxyphenyl)amino]methyl}phenoxy)-N-phenylacetamide inhibitor protects neurons from oxidative stress and prevents neuroinflammation by modulating the activity of several key proteins, including tau and NF-κB. In viral infections, 2-(3-{[(4-phenoxyphenyl)amino]methyl}phenoxy)-N-phenylacetamide inhibitor inhibits the replication of viruses by interfering with viral protein synthesis and assembly.

Advantages and Limitations for Lab Experiments

2-(3-{[(4-phenoxyphenyl)amino]methyl}phenoxy)-N-phenylacetamide inhibitor has several advantages for lab experiments, including its selectivity for 2-(3-{[(4-phenoxyphenyl)amino]methyl}phenoxy)-N-phenylacetamide and its ability to induce cell death or inhibit cell proliferation in cancer cells. However, there are also limitations to its use, including its potential toxicity and the need for further optimization of its pharmacological properties.

Future Directions

There are several future directions for the research on 2-(3-{[(4-phenoxyphenyl)amino]methyl}phenoxy)-N-phenylacetamide inhibitor. One direction is to further optimize its pharmacological properties to enhance its efficacy and reduce its toxicity. Another direction is to investigate its potential therapeutic applications in other diseases, including metabolic disorders and cardiovascular diseases. Additionally, the development of new 2-(3-{[(4-phenoxyphenyl)amino]methyl}phenoxy)-N-phenylacetamide inhibitors with improved selectivity and potency is an area of active research.

Scientific Research Applications

2-(3-{[(4-phenoxyphenyl)amino]methyl}phenoxy)-N-phenylacetamide inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections. In cancer research, 2-(3-{[(4-phenoxyphenyl)amino]methyl}phenoxy)-N-phenylacetamide inhibitor has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. It has also been demonstrated to enhance the efficacy of chemotherapy and radiation therapy. In neurodegenerative disorders, 2-(3-{[(4-phenoxyphenyl)amino]methyl}phenoxy)-N-phenylacetamide inhibitor has been found to protect neurons from oxidative stress and prevent neuroinflammation. In viral infections, 2-(3-{[(4-phenoxyphenyl)amino]methyl}phenoxy)-N-phenylacetamide inhibitor has been shown to inhibit the replication of several viruses, including HIV and HCV.

properties

IUPAC Name

2-[3-[(4-phenoxyanilino)methyl]phenoxy]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O3/c30-27(29-23-9-3-1-4-10-23)20-31-26-13-7-8-21(18-26)19-28-22-14-16-25(17-15-22)32-24-11-5-2-6-12-24/h1-18,28H,19-20H2,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZYSINVXTSMYEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)COC2=CC=CC(=C2)CNC3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-{[(4-phenoxyphenyl)amino]methyl}phenoxy)-N-phenylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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